Dihydrocurcumenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocurcumenone can be synthesized through various chemical reactions involving curcumin, the primary active component of turmeric. One common method involves the hydrogenation of curcumin under specific conditions to yield this compound . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound involves the extraction of curcumin from turmeric followed by its hydrogenation. The extraction process includes solvent extraction using organic solvents like ethanol or acetone, followed by purification steps such as crystallization and chromatography to obtain high-purity curcumin . The hydrogenation process is then applied to convert curcumin to this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Dihydrocurcumenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can further hydrogenate this compound to produce more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Dihydrocurcumenone has a wide range of applications in scientific research, including:
Mechanism of Action
Dihydrocurcumenone exerts its effects through various molecular targets and pathways. It is known to inhibit bacterial topoisomerase II and protein synthesis, which may be due to its ability to inhibit the activity of RNA polymerase . Additionally, it exhibits anti-inflammatory activities by inhibiting the activation of NF-κB through the inhibition of IKKβ kinase activity . These mechanisms contribute to its potential therapeutic effects in treating inflammatory and infectious diseases.
Comparison with Similar Compounds
Curcumin: The primary active component of turmeric, known for its anti-inflammatory and antioxidant properties.
Curcumenone: Another sesquiterpenoid found in turmeric with similar bioactive properties.
Germacrone: A sesquiterpenoid with antimicrobial and anti-inflammatory activities.
Comparison: Dihydrocurcumenone is unique in its specific inhibition of bacterial topoisomerase II and protein synthesis, which distinguishes it from other similar compounds like curcumin and curcumenone . While curcumin is widely studied for its broad range of biological activities, this compound’s specific molecular targets and pathways provide unique therapeutic potential, particularly in antimicrobial and anti-inflammatory applications .
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,6R,7R)-7-[(3R)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12-,13-,15+/m1/s1 |
InChI Key |
OQZCUYXRSFWCJU-OPQSFPLASA-N |
Isomeric SMILES |
C[C@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O |
Canonical SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O |
Origin of Product |
United States |
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